molecular formula C19H13FN4O B11486719 Benzamide, 4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-

Benzamide, 4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-

Cat. No.: B11486719
M. Wt: 332.3 g/mol
InChI Key: FUEOAUIZQYTFHH-UHFFFAOYSA-N
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Description

The compound "Benzamide, 4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-" is a fluorinated benzamide derivative featuring an imidazo[1,2-a]pyrimidine core linked to a phenyl group. The fluorine atom at the para position of the benzamide ring introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.

Properties

Molecular Formula

C19H13FN4O

Molecular Weight

332.3 g/mol

IUPAC Name

4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide

InChI

InChI=1S/C19H13FN4O/c20-15-6-2-14(3-7-15)18(25)22-16-8-4-13(5-9-16)17-12-24-11-1-10-21-19(24)23-17/h1-12H,(H,22,25)

InChI Key

FUEOAUIZQYTFHH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-fluorobenzoic acid and 4-(imidazo[1,2-a]pyrimidin-2-yl)aniline. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Benzamide derivatives have been studied for their anticancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation and survival.

  • Case Study : A study demonstrated that benzamide derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the inhibition of key enzymes involved in DNA replication and repair .

2. Antimicrobial Properties

Research has indicated that benzamide compounds can possess antimicrobial activity against a range of pathogens.

  • Data Table: Antimicrobial Activity
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes findings from various studies where benzamide derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Neuropharmacology

3. Modulation of Neurotransmitter Receptors

Benzamide derivatives have been investigated for their ability to modulate neurotransmitter receptors, particularly those involved in mood regulation and cognitive function.

  • Case Study : A recent study explored the effects of a benzamide derivative on the metabotropic glutamate receptor subtype 5 (mGlu5). The results suggested that the compound acted as a positive allosteric modulator, enhancing receptor function and potentially offering therapeutic benefits in treating conditions like schizophrenia and anxiety disorders .

Synthesis and Development

4. Synthetic Pathways

The synthesis of benzamide, 4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)- involves several chemical reactions that can be optimized for yield and purity.

  • Common Synthesis Route :
    • Starting materials include 4-fluoroaniline and imidazo[1,2-a]pyrimidine derivatives.
    • The reaction typically proceeds via acylation followed by cyclization to form the final product.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following compounds are compared based on substituent modifications and their impacts on physicochemical properties:

Compound Name Core Structure Key Substituents Molecular Formula Melting Point (°C)
Target Compound: Benzamide, 4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)- Imidazo[1,2-a]pyrimidine 4-Fluorobenzamide, phenyl at C2 ~C₂₁H₁₆FN₃O Not reported
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide Imidazo[1,2-a]pyrimidine 3-Fluorobenzamide, 7-methyl on pyrimidine C₂₁H₁₆FN₃O >300
4-Fluoro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Imidazo[1,2-a]pyridine 4-Fluorobenzamide, 8-methyl on pyridine C₂₁H₁₆FN₃O Not reported
Methyl (Z)-2-(4-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-ylidene)-2-(phenylamino) acetate Benzoimidazo[1,2-a]pyrimidinone 4-Fluorophenyl, methyl ester C₂₆H₂₀FN₃O₃ >300

Key Observations :

  • Fluorine Position : The target compound’s 4-fluoro substitution (para) on benzamide differs from the 3-fluoro analog in , which may alter dipole moments and hydrogen bonding .
  • Core Heterocycle: Imidazo[1,2-a]pyrimidine (target) vs. imidazo[1,2-a]pyridine () affects aromaticity and electronic properties.

Spectroscopic Data Comparison

Infrared (FT-IR) Spectroscopy
Compound Key IR Peaks (cm⁻¹) Functional Groups Identified
Target Compound (Inferred) ~3318 (N-H), 1679 (C=O), 1632 (C=N) Amide, imine, aromatic C-H
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide 3306 (N-H), 1697 (C=O), 1627 (C=N) Amide, imine, methyl C-H
Methyl (Z)-2-(4-(4-fluorophenyl)-... acetate 3318 (N-H), 1679 (C=O), 1632 (C=N) Amide, ester, fluorinated aromatic
Methyl (Z)-2-(4-(3-nitrophenyl)-... acetate 3319 (N-H), 1690 (C=O), 1529 (NO₂ asym) Amide, nitro, aromatic

Trends :

  • Amide C=O Stretch : All compounds show strong peaks near 1675–1697 cm⁻¹, consistent with benzamide derivatives .
Nuclear Magnetic Resonance (NMR)
Compound Key ¹H NMR Shifts (δ, ppm) Key ¹³C NMR Shifts (δ, ppm)
Target Compound (Inferred) ~7.5–8.0 (aromatic H), 3.5 (OCH₃ if present) ~160 (C=O), 152 (C-F), 110–135 (aromatic C)
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide 7.57 (NH), 2.25 (CH₃) 153.97 (C-F), 59.35 (CH₃)
Methyl (Z)-2-(4-(4-fluorophenyl)-... acetate 7.57 (NHamid), 3.50 (OCH₃) 160.06 (C=O), 114.66 (C-F)
Ethyl (Z)-2-(2-oxo-4-phenyl-... acetate 7.69 (NHamid), 1.16 (CH₃CH₂) 159.4 (C=O), 14.65 (CH₃CH₂)

Trends :

  • Aromatic Protons: Fluorine’s electronegativity deshields adjacent protons, shifting aromatic H upfield (e.g., δ 6.97–7.29 in vs. δ 7.5–8.0 in non-fluorinated analogs) .
  • Carbonyl Signals: ¹³C peaks near 160 ppm confirm the amide C=O group, with minor shifts depending on substituents .

Physicochemical and Thermal Properties

All analogs exhibit high thermal stability, with melting points >300°C (e.g., ). This suggests strong crystalline packing driven by hydrogen bonding (amide NH) and π-stacking (aromatic cores). Fluorinated derivatives may show slightly lower solubility in polar solvents due to increased hydrophobicity .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of the specific compound Benzamide, 4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)- , exploring its synthesis, mechanisms of action, and pharmacological profiles based on recent research findings.

Synthesis and Characterization

The synthesis of Benzamide, 4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)- typically involves multi-step organic reactions. Key methods include:

  • Esterification : To form the benzamide backbone.
  • Cyanation and Cyclization : To introduce the imidazo[1,2-a]pyrimidine moiety.
  • Characterization Techniques : Confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cell lines. It has been shown to inhibit key signaling pathways involved in cell proliferation and survival.
  • Case Study : In vitro studies demonstrated that this benzamide derivative significantly reduced cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 15 µM, indicating potent anti-cancer properties .

Antimicrobial Activity

The compound also displays antimicrobial properties:

  • Activity Against Pathogens : Preliminary bioassays indicate that it has effective larvicidal activity against mosquito larvae and fungicidal activity against several fungal strains.
  • Case Study : A specific derivative demonstrated a larvicidal activity rate of 100% at a concentration of 10 mg/L against mosquito larvae. Furthermore, it exhibited a 90.5% inhibition rate against Botrytis cinereal at a concentration of 50 mg/L, outperforming standard fungicides like fluxapyroxad .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzamide derivatives.

Substituent Biological Activity IC50/EC50 Values
Fluorine at position 4Increased anticancer potencyIC50 ~ 15 µM
Imidazo[1,2-a]pyrimidineEnhanced antifungal activityEC50 ~ 11.61 µg/mL
Pyridine-linked oxadiazoleImproved larvicidal activityEffective at 10 mg/L

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